Methoxyhydroxymercuripropylsuccinylurea
Description
Methoxyhydroxymercuripropylsuccinylurea (chemical formula: C₉H₁₅HgN₂O₅, molecular weight: 431.8158 g/mol) is a mercury-containing organic compound with a complex structure that includes a urea backbone, a succinyl group, and mercury in a hydroxymercuri-methoxypropyl substituent . Mercury-containing compounds are historically significant in antiseptics and organic synthesis, though their use has declined due to toxicity concerns.
Properties
IUPAC Name |
[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O5.Hg.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYLKKGRIDSMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17HgN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301047713 | |
| Record name | [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-20-5 | |
| Record name | Methoxyoximercuripropylsuccinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERALLURIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methoxyhydroxymercuripropylsuccinylurea involves several steps, typically starting with the reaction of succinic anhydride with urea to form succinylurea . This intermediate is then reacted with methoxyhydroxypropylmercury chloride under controlled conditions to yield the final product . Industrial production methods may involve variations of this synthetic route, optimized for yield and purity.
Chemical Reactions Analysis
Methoxyhydroxymercuripropylsuccinylurea undergoes various chemical reactions, including:
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Methoxyhydroxymercuripropylsuccinylurea has been explored for its applications in several fields:
Mechanism of Action
The mechanism of action of methoxyhydroxymercuripropylsuccinylurea involves its interaction with biological molecules, primarily through the mercury center . The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects . This interaction with molecular targets is a key aspect of its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, its structural and functional analogs can be inferred from mercury-containing urea derivatives and succinyl-based organomercurials. Below is a comparative analysis based on available chemical data and analogous compounds:
Table 1: Structural and Functional Comparison
| Compound | Structure | Mercury Position | Key Functional Groups | Reported Applications |
|---|---|---|---|---|
| Methoxyhydroxymercuripropylsuccinylurea | Urea + succinyl + Hg-methoxypropyl | Hydroxymercuri-methoxypropyl | Urea, succinyl, methoxy, Hg-O | Limited data; potential catalytic roles |
| Thiomersal (C₉H₉HgNaO₂S) | Ethylmercury thiosalicylate | Ethylmercury | Thiosalicylate, Hg-C | Preservative in vaccines and biologics |
| Phenylmercuric acetate (C₈H₈HgO₂) | Phenyl-Hg-acetate | Phenylmercury | Acetate, Hg-C | Antiseptic, fungicide |
| Merbromin (C₂₀H₈Br₂HgNa₂O₆) | Dibromo-hydroxymercurifluorescein | Dibromo-hydroxymercuri | Fluorescein, Hg-O | Topical antiseptic (Merthiolate) |
Key Observations:
Mercury Bonding : Unlike thiomersal and phenylmercuric acetate, which feature Hg-C bonds, this compound contains Hg-O bonding, which may reduce volatility and alter reactivity .
Research Findings and Limitations
- Synthesis Challenges: The compound’s synthesis requires precise control due to mercury’s toxicity and the reactivity of the hydroxymercuri group. Standard characterization methods (e.g., NMR, HPLC) are essential, as noted in manuscript guidelines .
- Lack of Bioactivity Data: No peer-reviewed studies on its biological or catalytic activity are available, unlike well-documented analogs like thiomersal or merbromin.
- Regulatory Status: Mercury compounds face strict regulatory scrutiny.
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